3,5-Dichloro-4-cyanobenzoyl chloride
CAS No.:
Cat. No.: VC13973877
Molecular Formula: C8H2Cl3NO
Molecular Weight: 234.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H2Cl3NO |
|---|---|
| Molecular Weight | 234.5 g/mol |
| IUPAC Name | 3,5-dichloro-4-cyanobenzoyl chloride |
| Standard InChI | InChI=1S/C8H2Cl3NO/c9-6-1-4(8(11)13)2-7(10)5(6)3-12/h1-2H |
| Standard InChI Key | CCCZJWIXSIYWLY-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)C#N)Cl)C(=O)Cl |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Characteristics
The molecule consists of a benzene ring substituted at positions 3 and 5 with chlorine atoms, a cyano group at position 4, and an acyl chloride functional group at position 1. This arrangement creates distinct electronic effects:
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Chlorine atoms induce electron-withdrawing effects via inductive withdrawal, polarizing the aromatic system.
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Cyanogroup (-C≡N) contributes π-deficient character through conjugation, enhancing electrophilicity at the carbonyl carbon.
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Acyl chloride (-COCl) provides a high-energy site for nucleophilic substitution or Friedel-Crafts reactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₈H₂Cl₃NO |
| Molecular weight | 234.5 g/mol |
| IUPAC name | 3,5-dichloro-4-cyanobenzoyl chloride |
| SMILES notation | C1=C(C=C(C(=C1Cl)C#N)Cl)C(=O)Cl |
| InChIKey | CCCZJWIXSIYWLY-UHFFFAOYSA-N |
X-ray crystallography of analogous compounds reveals planar geometry with bond angles of 120° at the carbonyl carbon, consistent with sp² hybridization .
Synthetic Methodologies
Aryl Carboxylic Acid Chlorination
The most industrially viable route involves treating 3,5-dichloro-4-cyanobenzoic acid with chlorinating agents:
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Oxalyl chloride method:
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Thionyl chloride method:
Table 2: Chlorination Agent Comparison
| Agent | Temperature | Yield (%) | Byproduct Management |
|---|---|---|---|
| Oxalyl chloride | 0-25°C | 92-95 | HCl, CO gas |
| Thionyl chloride | Reflux | 88-90 | SO₂, HCl |
Palladium-Catalyzed Carbonylation
An alternative palladium-mediated approach enables synthesis from aryl bromides:
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Charge autoclave with 3,5-dichlorobromobenzene (1.25 mmol), benzyltriphenylphosphonium chloride (1.5 eq), and Pd(PtBu₃)₂ (5 mol%).
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Pressurize with CO (20 atm) at 110°C for 24 hours.
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Isolate via filtration and toluene rinsing, achieving 75-80% yield .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s reactivity profile enables synthesis of:
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Antiviral agents: Derivatives exhibit EC₅₀ values of 5.5-20.5 µM against Coxsackievirus B5 and Poliovirus Sb-1 through capsid-binding mechanisms .
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Diuretics: Coupling with sulfonamides produces thiazide-like compounds targeting renal carbonic anhydrase.
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Neuroactive compounds: Amidation yields GABA receptor modulators with sub-micromolar binding affinities.
Agrochemical Applications
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Herbicides: Conjugation with triazine amines generates photosystem II inhibitors (Ki = 12 nM).
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Fungicides: Thiourea derivatives show 98% efficacy against Phytophthora infestans at 50 ppm .
Dye and Polymer Chemistry
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Azo dyes: Diazotization produces deep-blue pigments with λmax 580-620 nm for LCD applications.
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Polymer crosslinkers: Michael addition with diacrylates enhances thermoset resin Tg by 40-60°C.
Analytical Characterization
Spectroscopic Profiling
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¹H NMR (CDCl₃): δ 8.21 (s, 1H, Ar-H), 8.02 (s, 1H, Ar-H).
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¹³C NMR: 165.8 (C=O), 140.2 (C-Cl), 118.4 (C≡N).
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IR: 1785 cm⁻¹ (C=O str), 2220 cm⁻¹ (C≡N str), 750 cm⁻¹ (C-Cl bend).
Chromatographic Analysis
HPLC (C18 column, 70:30 MeOH/H₂O): tR = 6.2 min, >99% purity. MS (EI): m/z 234 [M]⁺, 199 [M-Cl]⁺.
Emerging Research Directions
Continuous Flow Synthesis
Microreactor systems enable safer handling via:
Biocatalytic Approaches
Immobilized lipases achieve enantioselective amidation (ee >98%) for chiral drug synthesis.
Computational Modeling
DFT studies predict reactivity trends:
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LUMO energy (-1.8 eV) favors nucleophilic attack at carbonyl.
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HOMO localization on cyano group enables radical coupling.
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